![molecular formula C19H12ClN3OS B2456342 2-氯-N-(3-(噻唑并[5,4-b]吡啶-2-基)苯基)苯甲酰胺 CAS No. 863592-56-7](/img/structure/B2456342.png)

2-氯-N-(3-(噻唑并[5,4-b]吡啶-2-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

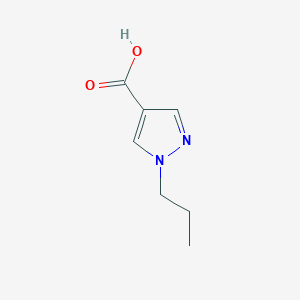

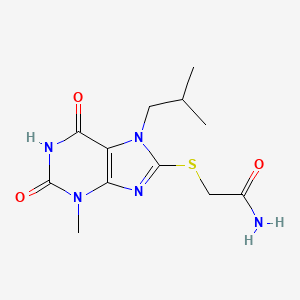

“2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that has been studied for its potential as a potent phosphoinositide 3-kinase inhibitor . It is a part of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .

Synthesis Analysis

These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis process involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .Molecular Structure Analysis

The molecular formula of this compound is C19H12ClN3OS . The structure of these N-heterocyclic compounds was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis

The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency .Physical And Chemical Properties Analysis

The compound is a colorless solid with a melting point of 116–118 °C . It has a molecular weight of 365.84 .作用机制

Target of Action

The primary target of 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction .

Biochemical Pathways

The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K/AKT/mTOR pathway. This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, this compound can potentially disrupt these processes, leading to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

The compound’s potent inhibitory activity suggests it may have good bioavailability

Result of Action

The result of the action of 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the inhibition of PI3K, leading to a decrease in the production of PIP3 and disruption of the PI3K/AKT/mTOR pathway. This can lead to the inhibition of cancer cell growth and proliferation .

实验室实验的优点和局限性

One advantage of using 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide in lab experiments is its specificity for certain enzymes and proteins. This allows for targeted inhibition of specific pathways and can provide insight into the underlying mechanisms of certain diseases. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.

未来方向

There are several future directions for the study of 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide. One direction is the development of more specific and potent inhibitors of histone deacetylases for the treatment of cancer and neurodegenerative disorders. Additionally, the potential use of this compound in combination with other drugs for synergistic effects should be explored. Finally, the use of 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide in clinical trials for the treatment of cancer and neurodegenerative disorders should be further studied.

In conclusion, 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of cancer and neurodegenerative disorders.

合成方法

The synthesis of 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves a series of chemical reactions. First, 2-chlorobenzoic acid is reacted with thionyl chloride to form 2-chlorobenzoyl chloride. This compound is then reacted with 3-aminothiazolo[5,4-b]pyridine and 3-aminophenylboronic acid in the presence of a palladium catalyst to form the final product, 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide.

科学研究应用

抗氧化特性

噻唑并[4,5-b]吡啶表现出抗氧化活性,使其在对抗氧化应激方面具有相关性。这些化合物清除自由基并保护细胞免受损害。 研究人员已经确定了具有强大抗氧化作用的新型噻唑并[4,5-b]吡啶 .

抗菌活性

某些噻唑并[4,5-b]吡啶表现出抗菌特性。它们抑制细菌、真菌和其他病原体的生长。 这些化合物可以用于开发新的抗生素或抗真菌剂 .

除草作用

噻唑并[4,5-b]吡啶已被研究作为潜在的除草剂。 它们干扰植物生长过程的能力使其成为农业除草的理想候选者 .

抗炎特性

研究人员已经确定了具有抗炎作用的噻唑并[4,5-b]吡啶。 这些化合物可以调节免疫反应并减少炎症,使其与治疗炎症性疾病相关 .

抗真菌活性

噻唑并[4,5-b]吡啶已被评估为抗真菌剂。 它们对真菌病原体表现出抑制作用,表明其在治疗真菌感染方面的潜在用途 .

抗肿瘤潜力

某些噻唑并[4,5-b]吡啶有望成为抗肿瘤剂。它们可能会干扰癌细胞的生长,使其与癌症治疗相关。 需要进一步研究以探索它们的机制并优化其疗效 .

属性

IUPAC Name |

2-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3OS/c20-15-8-2-1-7-14(15)17(24)22-13-6-3-5-12(11-13)18-23-16-9-4-10-21-19(16)25-18/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJWSUVSVUMIIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2456259.png)

![3-[(4-Methylbenzyl)oxy]-2-thiophenecarboxylic acid](/img/structure/B2456264.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2456273.png)

![N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2456274.png)

![N-(furan-2-ylmethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B2456278.png)

![(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid](/img/structure/B2456279.png)

![8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one](/img/structure/B2456281.png)